6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride
Overview
Description
6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H6BrClN2O2S It is a derivative of indazole, a bicyclic aromatic heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride typically involves the reaction of 6-bromo-2-methylindazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:
Starting Material: 6-Bromo-2-methylindazole.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Catalysts: Lewis acids or bases may be used to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include various sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride involves its interaction with biological molecules through the sulfonyl chloride group. This group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes, making the compound a potential inhibitor in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-methyl-1H-indazole: Another indazole derivative with similar structural features but different functional groups.
Indole-3-acetic acid: A plant hormone with a different core structure but similar biological relevance.
Azepinoindole: A tricyclic indole derivative with distinct pharmacological properties.
Uniqueness
6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl chloride group makes it particularly useful in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry.
Properties
IUPAC Name |
6-bromo-2-methylindazole-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)6-3-2-5(9)4-7(6)11-12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJZBZOTIHWXJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240266 | |
Record name | 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-61-3 | |
Record name | 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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